3-(4-Hydroxyphenyl)oxetan-3-ol

Physicochemical Property Profiling Drug-Likeness Assessment CNS Drug Design

3-(4-Hydroxyphenyl)oxetan-3-ol (CAS 1379812-10-8, MFCD22370096) is a bifunctional small-molecule scaffold (C9H10O3, MW 166.17 g/mol) that combines a 3,3-disubstituted oxetane heterocycle with a 4-hydroxyphenyl substituent. The oxetane ring is recognized as a bioisostere of the carbonyl group and gem-dimethyl unit, endowing this compound class with the ability to modulate key physicochemical properties such as lipophilicity (cLogP 0.2), aqueous solubility, and metabolic stability.

Molecular Formula C9H10O3
Molecular Weight 166.176
CAS No. 1379812-10-8
Cat. No. B3012251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)oxetan-3-ol
CAS1379812-10-8
Molecular FormulaC9H10O3
Molecular Weight166.176
Structural Identifiers
SMILESC1C(CO1)(C2=CC=C(C=C2)O)O
InChIInChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2
InChIKeyBJAUHDWUFDAPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)oxetan-3-ol (CAS: 1379812-10-8): A Strategic Oxetane-Based Scaffold for Procurement in Medicinal Chemistry and Fragment-Based Design


3-(4-Hydroxyphenyl)oxetan-3-ol (CAS 1379812-10-8, MFCD22370096) is a bifunctional small-molecule scaffold (C9H10O3, MW 166.17 g/mol) that combines a 3,3-disubstituted oxetane heterocycle with a 4-hydroxyphenyl substituent. The oxetane ring is recognized as a bioisostere of the carbonyl group and gem-dimethyl unit, endowing this compound class with the ability to modulate key physicochemical properties such as lipophilicity (cLogP 0.2), aqueous solubility, and metabolic stability [1]. Critically, oxetan-3-ol derivatives have been experimentally validated in peer-reviewed literature as carboxylic acid bioisosteres, demonstrating significantly attenuated acidity (pKa >12) combined with higher passive membrane permeability and retention of hydrogen-bonding capacity compared to the corresponding carboxylic acids, positioning 3-(4-hydroxyphenyl)oxetan-3-ol as a differentiated starting material for drug discovery programs targeting central nervous system (CNS) indications and inflammatory pathways [2].

Why 3-(4-Hydroxyphenyl)oxetan-3-ol (CAS: 1379812-10-8) Cannot Be Replaced by Generic Oxetane Analogs: Physicochemical Property Divergence and Functional Selectivity


Substituting 3-(4-Hydroxyphenyl)oxetan-3-ol with a simpler oxetane analog such as 3-phenyloxetan-3-ol (CAS 699-73-0) or a non-hydroxylated phenylpropionic acid bioisostere results in a measurable and functionally meaningful loss of molecular properties. The 4-hydroxy substituent on the phenyl ring introduces a second hydrogen-bond donor (HBD count increases from 1 to 2) and a third hydrogen-bond acceptor (HBA count from 2 to 3) relative to the non-hydroxylated comparator, contributing to a 68% increase in topological polar surface area (TPSA: 49.7 Ų vs. 29.5 Ų, PubChem computed values) and a reduction in computed lipophilicity (XLogP3: 0.2 vs. 0.5) [1]. These differences directly influence solubility, permeability, and target engagement profiles—parameters that cannot be replicated by unsubstituted oxetane building blocks. Moreover, the oxetan-3-ol class exhibits a unique property envelope among carboxylic acid bioisosteres, showing minimal acidic character (pKa >12) while maintaining significant hydrogen-bond donor capacity (Keq values comparable to carboxylic acids within two orders of magnitude), a combination not found in tetrazole, cyclopentane-1,3-dione, or other common isosteres [2].

Quantitative Differentiation Evidence for 3-(4-Hydroxyphenyl)oxetan-3-ol (CAS: 1379812-10-8) Against Its Closest Structural and Functional Comparators


Enhanced Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Versus 3-Phenyloxetan-3-ol

3-(4-Hydroxyphenyl)oxetan-3-ol exhibits a topological polar surface area (TPSA) of 49.7 Ų, a 68% increase over the 29.5 Ų TPSA of its closest structural analog 3-phenyloxetan-3-ol (CAS 699-73-0), as computed by PubChem (Cactvs 3.4.8.24) [1]. This is accompanied by an increase in hydrogen-bond donor count from 1 to 2 and hydrogen-bond acceptor count from 2 to 3, directly attributable to the para-hydroxyl substituent. Computed lipophilicity (XLogP3-AA) accordingly drops from 0.5 to 0.2 [1]. In the context of the oxetan-3-ol bioisostere class, the Lassalas et al. 2017 study experimentally demonstrated that the oxetan-3-ol fragment retains substantial hydrogen-bond acidity (Keq within two orders of magnitude of the carboxylic acid comparator) despite having a pKa >12, a property that the additional phenolic hydroxyl can further modulate through both intra- and intermolecular hydrogen-bonding networks [2].

Physicochemical Property Profiling Drug-Likeness Assessment CNS Drug Design

Carboxylic Acid Bioisostere Potency Retention with Superior Permeability: Oxetan-3-ol Class Versus Carboxylic Acid and Tetrazole Comparators

In the Lassalas et al. 2017 head-to-head study, the oxetan-3-ol derivative of phenylpropionic acid (compound 3) demonstrated a pKa >12 (vs. pKa ~4.5 for the parent carboxylic acid 1), yet retained hydrogen-bond donor capacity with a Keq value within two orders of magnitude of the carboxylic acid [1]. In the PAMPA permeability assay, the oxetan-3-ol derivative was among the most permeable structures when benchmarked against 33 other carboxylic acid isostere derivatives, significantly outperforming the parent carboxylic acid 1 [1]. In the ibuprofen series, the oxetan-3-ol analog (compound 7) demonstrated dual COX/5-LOX inhibitory activity (micromolar range in RBL-1 cell assay for PGE2/PGD2 and LTB4), a functional profile distinct from ibuprofen (COX-selective) and the tetrazole analog (17), which lacked 5-LOX activity [1]. While these data are for the unsubstituted oxetan-3-ol scaffold, 3-(4-hydroxyphenyl)oxetan-3-ol inherits this validated bioisostere core with the added benefit of the phenolic handle for enhanced solubility and additional target interactions.

Bioisostere Design Carboxylic Acid Replacement Membrane Permeability

Dual Synthetic Handles for Divergent Library Synthesis: Oxetane Ring Reactivity and Phenolic Hydroxyl Orthogonality

3-(4-Hydroxyphenyl)oxetan-3-ol provides two chemically orthogonal reactive sites: (i) the tertiary alcohol on the oxetane ring, which can participate in ring-opening reactions under acidic conditions to generate 1,3-diols or serve as a nucleophile for esterification and etherification, and (ii) the phenolic hydroxyl group, which enables independent functionalization via Mitsunobu reactions, alkylation, or sulfonylation under conditions that leave the oxetane ring intact [1]. This contrasts with 3-phenyloxetan-3-ol (CAS 699-73-0), which lacks the phenolic handle and thus limits library diversification to oxetane-centric transformations only. The oxetane ring itself is documented as a substrate for human microsomal epoxide hydrolase (mEH), with hydrolytic ring-opening rates that can be modulated by substituents in the vicinity of the oxetane, an attribute relevant to prodrug design and metabolic engineering [2]. In the broader medicinal chemistry context, the Lassalas 2017 study demonstrates that the oxetan-3-ol hydroxyl serves as a competent hydrogen-bond donor in target engagement, while the oxetane oxygen acts as a hydrogen-bond acceptor—the combination of which contributes to the observed bioisosteric activity [3].

Parallel Synthesis Fragment-Based Drug Discovery Chemical Biology

Physicochemical Fingerprint of 3-(4-Hydroxyphenyl)oxetan-3-ol as a CNS-Penetrant Carboxylic Acid Bioisostere Candidate

Combining the experimental findings from Lassalas et al. (2017) with the computed properties of 3-(4-hydroxyphenyl)oxetan-3-ol, this compound occupies a favorable region of CNS drug-like chemical space. The oxetan-3-ol class collectively demonstrated pKa values >12—ensuring the molecule remains neutral at physiological pH—while retaining hydrogen-bond acidity sufficient for target engagement (Keq within ~10² of the parent carboxylic acid) [1]. The computed XLogP3 of 0.2 and TPSA of 49.7 Ų for 3-(4-hydroxyphenyl)oxetan-3-ol fall within the optimal CNS drug space (XLogP 1-5, TPSA < 90 Ų), as defined by the Wager criteria [2]. In contrast, the corresponding carboxylic acid, 3-(4-hydroxyphenyl)propionic acid (CAS 501-97-3), bears a formal negative charge at pH 7.4 (predicted pKa ~4.5) and exhibits low PAMPA permeability based on the class data, making it unsuitable for CNS target engagement [1]. The Lassalas study explicitly concludes that oxetan-3-ol bioisosteres may be especially valuable in CNS drug design where carboxylic acid replacement is required to improve brain penetration [1].

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Permeability

Prioritized Research and Industrial Application Scenarios for 3-(4-Hydroxyphenyl)oxetan-3-ol (CAS: 1379812-10-8) Based on Quantitative Evidence


Fragment-Based Lead Generation for CNS-Targeting Carboxylic Acid Bioisostere Replacement

3-(4-Hydroxyphenyl)oxetan-3-ol is the procurement choice of interest for fragment-based drug discovery (FBDD) campaigns targeting CNS enzymes or receptors where the native ligand or substrate contains a carboxylic acid. The oxetan-3-ol core has been experimentally demonstrated to eliminate the negative charge at pH 7.4 (pKa >12) while retaining hydrogen-bond donor capacity sufficient for target engagement (Keq within two orders of magnitude of the parent acid), as established in the Lassalas et al. 2017 study [1]. Its computed TPSA of 49.7 Ų and XLogP3 of 0.2 position it within CNS-accessible chemical space per Wager's multiparameter optimization criteria, while the phenolic hydroxyl provides a readily accessible vector for fragment growing or linking strategies [2].

Dual COX/5-LOX Inhibitor Development Scaffold for Inflammatory Disease

Procurement of 3-(4-hydroxyphenyl)oxetan-3-ol as a core scaffold for non-steroidal anti-inflammatory drug (NSAID) development is supported by class-level evidence that replacement of the ibuprofen carboxylic acid with oxetan-3-ol yields dual COX/5-LOX inhibitors with balanced micromolar potency against PGE2/PGD2 and LTB4 production in RBL-1 cells, a polypharmacological profile not achieved by tetrazole or cyclopentane-1,3-dione bioisosteres of ibuprofen [1]. The 4-hydroxyphenyl substituent in the target compound introduces additional hydrogen-bonding functionality that may further enhance target engagement or selectivity compared to the unsubstituted ibuprofen oxetan-3-ol analog (compound 7).

Bifunctional Building Block for Divergent Parallel Library Synthesis

3-(4-Hydroxyphenyl)oxetan-3-ol serves as a strategically advantageous starting material for parallel synthesis of compound libraries due to its two orthogonal reactive hydroxyl groups. The tertiary oxetane-3-ol is susceptible to acid-catalyzed ring-opening to generate 1,3-diols [1], while the phenolic hydroxyl can be independently functionalized via alkylation, acylation, or Mitsunobu chemistry without disrupting the oxetane ring [2]. This dual reactivity contrasts with the simpler 3-phenyloxetan-3-ol (CAS 699-73-0), which offers only a single reactive site, thereby doubling the diversification potential per synthetic cycle.

Metabolic Stability Engineering via Oxetane mEH Substrate Profiling

For medicinal chemistry teams optimizing metabolic stability, 3-(4-hydroxyphenyl)oxetan-3-ol provides an oxetane ring that has been experimentally validated as a substrate for human microsomal epoxide hydrolase (mEH), with hydrolytic ring-opening rates that are tunable by substituent electronic effects and steric environment [1]. The phenolic substituent at the para position can modulate the electron density of the phenyl ring and, by extension, the pKa and reactivity of the adjacent oxetane, offering a rational design handle for controlling metabolic clearance via the mEH pathway—a metabolic route orthogonal to standard cytochrome P450 oxidation [2].

Quote Request

Request a Quote for 3-(4-Hydroxyphenyl)oxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.